6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a naphthalene derivative.
Functional Group Introduction: Introduce amino and methyl groups through reactions such as nitration, reduction, and alkylation.
Cyclization: Form the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its reactivity.
Substitution: Amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The amino and methyl groups could play a role in binding to molecular targets, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl groups, which could affect its reactivity and applications.
5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group, potentially altering its chemical properties and uses.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-7-6-10-9(8(2)12(7)13)4-3-5-11(10)14/h6H,3-5,13H2,1-2H3 |
InChI Key |
IKINONKXQKCTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C(=C1N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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